molecular formula C19H20ClN5O2S B4521131 6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B4521131
M. Wt: 417.9 g/mol
InChI Key: AMYGBAUCCGKFKQ-UHFFFAOYSA-N
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Description

6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a beta-carboline core, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as developing new drugs for various diseases.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications . Future research may focus on designing and developing different thiazole derivatives with improved efficacy and lesser side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting with the preparation of the beta-carboline core. This can be achieved through Pictet-Spengler condensation of tryptamine with an aldehyde, followed by chlorination to introduce the chlorine atom at the 6-position. The thiazole ring is then synthesized separately and coupled with the beta-carboline core through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The chlorine atom at the 6-position can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide: Lacks the thiazole ring and the oxopropyl group, making it less complex.

    N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide: Similar structure but without the chlorine atom at the 6-position.

Uniqueness

The presence of the thiazole ring, the oxopropyl group, and the chlorine atom at the 6-position makes 6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide unique. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2S/c1-11-10-28-18(22-11)24-17(26)4-6-21-19(27)25-7-5-13-14-8-12(20)2-3-15(14)23-16(13)9-25/h2-3,8,10,23H,4-7,9H2,1H3,(H,21,27)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYGBAUCCGKFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 6
Reactant of Route 6
6-chloro-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

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